ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a chromene and benzo[b]thiophene moiety
Mechanism of Action
Target of Action
Compounds with a similar chromenopyridine nucleus have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Mode of Action
It is known that chromenones, a class of compounds to which this molecule belongs, are known for their reactions with nucleophilic reagents . These reactions often involve the opening of the pyran ring and the formation of new heterocyclic systems .
Action Environment
It is known that the reactions of similar compounds proceed under mild conditions (ethanol, room temperature), suggesting that the compound could potentially be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-chromene-3-carboxylic acid with benzo[b]thiophene-2-carboxylic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4H-chromene-2-carboxylate: Similar structure but lacks the benzo[b]thiophene moiety.
Benzo[b]thiophene-2-carboxylic acid: Contains the benzo[b]thiophene moiety but lacks the chromene structure.
Uniqueness
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to the combination of chromene and benzo[b]thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
477556-42-6 |
---|---|
Molecular Formula |
C21H15NO5S |
Molecular Weight |
393.41 |
IUPAC Name |
ethyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H15NO5S/c1-2-26-21(25)19-17(13-8-4-6-10-16(13)28-19)22-20(24)14-11-27-15-9-5-3-7-12(15)18(14)23/h3-11H,2H2,1H3,(H,22,24) |
InChI Key |
YJTWDOOIFOBAGB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.